



## **Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | galacto-Dapagliflozin |           |
| Cat. No.:            | B560394               | Get Quote |

An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2 **Inhibitor Analog** 

This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical and pharmacological properties, and methodologies for its synthesis and analysis.

## Chemical Structure and Identification

Galacto-Dapagliflozin, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar moiety, differing in the stereochemistry at the C4' position.

#### Chemical Identifiers:

- IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Molecular Formula: C21H25ClO6[1]
- Molecular Weight: 408.87 g/mol [1][2]



CAS Number: 1408245-02-2[1]

## Physicochemical and Pharmacological Properties

**Galacto-Dapagliflozin** exhibits distinct inhibitory activity against human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.

| Property                      | Value     | Transporter     | Reference       |
|-------------------------------|-----------|-----------------|-----------------|
| Inhibitor Constant (Ki)       | 25 nM     | hSGLT2          | [3][4][5][6][7] |
| 25,000 nM                     | hSGLT1    | [3][4][5][6][7] |                 |
| Half-time off-rate (t1/2,Off) | ≈ 20–30 s | hSGLT2          | [3][4][5]       |
| 1–2 s                         | hSGLT1    | [3][4][5]       |                 |

# Experimental Protocols Synthesis of Galacto-Dapagliflozin

The synthesis of **galacto-Dapagliflozin** can be achieved from Dapagliflozin through a multistep process involving protection, epimerization, and deprotection. The following is a generalized protocol based on established methods for the synthesis of Dapagliflozin and its analogs.

Workflow for the Synthesis of **Galacto-Dapagliflozin**:



Click to download full resolution via product page

Caption: Synthetic workflow for **galacto-Dapagliflozin** from Dapagliflozin.

Methodology:



- Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst like pyridine. This prevents side reactions in subsequent steps.
- Oxidation at C4': The protected Dapagliflozin is subjected to an oxidation reaction to convert the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
- Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the
  axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and
  the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired
  stereochemistry.
- Deprotection: The protecting groups are removed to yield galacto-Dapagliflozin. For acetyl
  groups, this is typically done by hydrolysis using a base such as sodium methoxide in
  methanol.
- Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity **galacto-Dapagliflozin**.

## **Determination of Inhibitory Activity (Ki)**

The inhibitory constant (Ki) of **galacto-Dapagliflozin** against hSGLT1 and hSGLT2 can be determined using electrophysiological methods.

Experimental Workflow for Ki Determination:





Click to download full resolution via product page

Caption: Workflow for determining the inhibitory constant (Ki).

#### Methodology:

- Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is held at a constant voltage.
- Substrate Application: A solution containing D-glucose is applied to the cells to induce a current mediated by the expressed SGLT transporter.



- Inhibitor Application: Once a stable baseline current is established, solutions containing varying concentrations of galacto-Dapagliflozin are applied to the cells.
- Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is measured. The Ki value is then calculated by fitting the concentration-response data to the appropriate inhibition model.

## **Potential Signaling Pathway Interactions**

While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is plausible that **galacto-Dapagliflozin** may exert similar effects.

## **PI3K/AKT Signaling Pathway**

Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, survival, and metabolism.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dapagliflozin | C21H25ClO6 | CID 9887712 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. File:Dapagliflozin structure.svg Wikimedia Commons [commons.wikimedia.org]
- To cite this document: BenchChem. [Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560394#galacto-dapagliflozin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com